![molecular formula C10H11ClFN B1472617 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine CAS No. 1613292-61-7](/img/structure/B1472617.png)
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine
Overview
Description
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine (2C3F6MP) is a synthetic compound that has been the subject of much scientific research in recent years. It has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology.
Scientific Research Applications
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and pharmacology. In chemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used as a starting material for the synthesis of various compounds, including heterocyclic compounds and polycyclic aromatic hydrocarbons. In biochemistry, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been used in the study of enzyme-catalyzed reactions. In pharmacology, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been studied for its potential use as a drug, although further research is needed to determine its efficacy and safety.
Mechanism of Action
The exact mechanism of action of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine is still not fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to changes in biochemical and physiological processes. For example, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various effects on the body.
Biochemical and Physiological Effects
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to increase acetylcholine levels, which can lead to increased alertness and improved cognitive performance. At higher concentrations, 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has been found to inhibit the enzyme acetylcholinesterase, leading to increased acetylcholine levels and a variety of other effects, including muscle contraction, increased heart rate, and increased blood pressure.
Advantages and Limitations for Lab Experiments
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine has several advantages for lab experiments, including its low cost and ease of synthesis. It is also relatively stable and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine in lab experiments, including the fact that it is not approved for human use and its mechanism of action is still not fully understood.
Future Directions
There are many potential future directions for research on 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine. These include further studies into its mechanism of action, its potential applications in drug development, and its safety and efficacy for human use. Additionally, further research is needed to explore the biochemical and physiological effects of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine on various organs and systems in the body. Finally, further research is needed to explore the potential interactions of 2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine with other compounds and drugs.
properties
IUPAC Name |
2-chloro-3-(1-fluorocyclobutyl)-6-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-7-3-4-8(9(11)13-7)10(12)5-2-6-10/h3-4H,2,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKJNWGQNBCPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C2(CCC2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(1-fluorocyclobutyl)-6-methylpyridine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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